molecular formula C21H25ClO3 B13761619 (+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate CAS No. 71548-92-0

(+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate

Cat. No.: B13761619
CAS No.: 71548-92-0
M. Wt: 360.9 g/mol
InChI Key: UDFXHGHZSZRKLJ-UHFFFAOYSA-N
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Description

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with the molecular formula C21H25ClO3 It is characterized by the presence of a chlorophenyl group and a phenoxy group attached to a butanoate ester

Properties

CAS No.

71548-92-0

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C21H25ClO3/c1-4-14-24-20(23)21(3,5-2)25-19-12-8-17(9-13-19)15-16-6-10-18(22)11-7-16/h6-13H,4-5,14-15H2,1-3H3

InChI Key

UDFXHGHZSZRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The core synthetic strategy involves the reaction of (4-chlorophenyl)(4-hydroxyphenyl)methanone with the isopropyl ester of 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via formation of a potassium phenolate intermediate, which undergoes nucleophilic substitution with the bromoester to yield the ester product.

Detailed Preparation Examples from Patent CA1282424C

The patent CA1282424C provides several preparation protocols with variations in solvents, temperatures, and purification methods:

Preparation Example Key Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Purification Method
Preparation II (CP 1) (4-chlorophenyl)(4-hydroxyphenyl)methanone (0.2 mol), K2CO3 (0.25 mol), isopropyl ester of 2-bromo-2-methylpropanoic acid (0.2 mol) 4-methylpentan-2-one (methyl isobutyl ketone) Reflux (approx. 100°C) 12 hours reflux after 2 hours pre-reflux 38.8% Recrystallization from isopropyl alcohol
Preparation V (CP 4) Same reagents with DMF solvent Dimethylformamide (DMF) Reflux (~150°C) 4 hours reflux 19.3% Recrystallization from isopropyl alcohol
Preparation VI (Example 1) Same reagents, addition of aqueous K2CO3 solution under nitrogen atmosphere Isopropyl alcohol 110-145°C (stepwise heating) 5.5 hours total heating 77% Recrystallization from isopropyl alcohol

Notes:

  • The potassium salt of the phenol is formed first by refluxing with potassium carbonate.
  • The bromoester is then added, and the mixture is refluxed for several hours.
  • After reaction completion, inorganic salts are filtered off, and the organic phase is concentrated.
  • The crude product is washed with sodium hydroxide solution and water to remove impurities.
  • Final purification is achieved by recrystallization from isopropyl alcohol, yielding a product with purity >99.5% as confirmed by HPLC.

Reduction Step to Fibratol (Derivative)

A related synthetic step involves the reduction of the ketone group to the corresponding alcohol, yielding fibratol, which is an intermediate or derivative of fenofibrate. This is achieved by sodium borohydride (NaBH4) reduction in methanol at low temperature, followed by acid quenching and extraction.

Step Reagents Conditions Outcome
Reduction of fenofibrate to fibratol Fenofibrate, NaBH4, methanol Ice bath initially, then room temperature for 3 hours Formation of a diastereomeric mixture of alcohols (fibratol)

This step is useful for chiral separation studies and further functionalization.

Reaction Mechanism Insights

  • The reaction proceeds via nucleophilic substitution where the phenolate ion attacks the electrophilic carbon of the bromoester.
  • The presence of potassium carbonate serves both as a base to deprotonate the phenol and as a scavenger for HBr formed during the reaction.
  • The use of aprotic solvents like DMF or ketones influences the reaction rate and yield.
  • Reflux temperatures around 110-145°C optimize the conversion.
  • Purification steps involving washing with sodium hydroxide remove acidic impurities and unreacted starting materials.

Comparative Analysis of Preparation Methods

Parameter Preparation II (CP 1) Preparation V (CP 4) Preparation VI (Example 1)
Solvent Methyl isobutyl ketone DMF Isopropyl alcohol
Base Potassium carbonate Potassium carbonate Potassium carbonate (aqueous)
Temperature Reflux (~100°C) Reflux (~150°C) Stepwise heating 110-145°C
Reaction Time 12 hours reflux 4 hours reflux 5.5 hours total
Yield 38.8% 19.3% 77%
Purity >99.5% after recrystallization >99.5% after recrystallization >99.5% after recrystallization
Notes Moderate yield, longer reaction Low yield, DMF solvent less effective Highest yield, aqueous base addition improves reaction

Physical and Chemical Data of the Compound

Property Value
Molecular Formula C21H25ClO3
Molecular Weight 360.87 g/mol
Density 1.114 g/cm³
Boiling Point 450.5°C at 760 mmHg
Flash Point 150.3°C
LogP (Partition Coefficient) 5.43
Index of Refraction 1.538
Purity (HPLC) >99.5% (after recrystallization)

Summary of Findings

  • The most efficient preparation method for (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate involves the reaction of (4-chlorophenyl)(4-hydroxyphenyl)methanone with the isopropyl ester of 2-bromo-2-methylpropanoic acid in isopropyl alcohol with potassium carbonate under nitrogen atmosphere and controlled heating (Preparation VI).
  • Recrystallization from isopropyl alcohol is critical for obtaining high purity.
  • Alternative solvents such as DMF or methyl isobutyl ketone result in lower yields.
  • Reduction of the ketone group to the alcohol derivative is feasible using sodium borohydride in methanol, useful for further synthetic applications.
  • The reaction mechanism is well-established, involving phenolate formation and nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Hydroxylated, aminated, or thiolated derivatives

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Similar compounds have shown effectiveness against various bacterial strains. Empirical studies are needed to establish the specific antimicrobial efficacy of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate against different pathogens .
  • Anti-inflammatory Effects :
    • The structural components suggest potential interactions with inflammatory pathways. Research into its mechanisms could reveal new therapeutic strategies for inflammatory diseases .
  • Hormonal Modulation :
    • Compounds with similar structures have been studied for their ability to modulate hormonal activities, particularly in endocrine systems. This aspect could be further explored to assess the compound's role in hormonal regulation .

Synthesis and Methodology

The synthesis of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The synthesis process may also provide insights into the compound's stability and reactivity, which are crucial for its application in biological systems .

Potential Applications in Drug Development

The versatility of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate makes it an interesting subject for further research and development:

  • Drug Design : Understanding the unique combination of functional groups may lead to the optimization of therapeutic effects while minimizing side effects.
  • Interaction Studies : Investigating binding affinities and efficacy against biological targets is essential for understanding the safety profile and potential applications in medicine .

Mechanism of Action

The mechanism of action of propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.

Uniqueness

Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific ester and chlorophenyl groups, which confer distinct chemical and biological properties.

Biological Activity

(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate, also known by its CAS number 71548-92-0, is a synthetic organic compound characterized by a complex structure that includes a propyl group, a chlorobenzyl moiety, and a phenoxy group attached to a branched butyric acid derivative. Its molecular formula is C21H25ClO3C_{21}H_{25}ClO_{3} with a molecular weight of approximately 360.9 g/mol. This compound has garnered attention for its potential biological activities, which include antimicrobial properties, anti-inflammatory effects, and hormonal modulation.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics to (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate exhibit antimicrobial activity against various bacterial strains. The presence of the chlorobenzyl group enhances lipophilicity, which may facilitate interaction with bacterial membranes, leading to increased efficacy against pathogens.

Anti-inflammatory Effects

The structural components of this compound suggest potential interactions with inflammatory pathways. Compounds that share similar features have been shown to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Hormonal Modulation

Compounds with analogous structures have been studied for their ability to influence hormonal activities, particularly within endocrine systems. This suggests that (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate may have applications in regulating hormonal balance or treating hormone-related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is crucial for elucidating its biological activity. The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.

Compound NameStructureNotable Features
Propyl 2-(4-bromobenzyl)phenoxy-2-methylbutyrateStructureSimilar structure with bromine; potentially different biological activities due to halogen substitution
Butyl 2-(4-(4-chlorobenzyl)phenoxy)-3-methylbutyrateStructureLonger butyl chain; may exhibit different lipophilicity affecting absorption
Ethyl 2-(3-chlorophenyl)phenoxy-2-methylbutyrateStructureDifferent aromatic substitution; variations in bioactivity due to structural differences

Study on Antimicrobial Activity

A study conducted on various chlorinated phenoxy compounds demonstrated that those with higher lipophilicity showed better antimicrobial activity against Gram-positive and Gram-negative bacteria. This supports the hypothesis that (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate may possess similar antimicrobial efficacy due to its structural characteristics .

Anti-inflammatory Mechanisms

In vitro studies have indicated that compounds with phenoxy groups can inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines. This suggests that (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate could be explored for its anti-inflammatory potential .

Hormonal Modulation Studies

Research has shown that structurally related compounds can act as selective modulators of hormone receptors, influencing pathways related to metabolism and reproductive health. The potential for (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate to interact with such pathways warrants further investigation .

Q & A

Q. What are the recommended synthesis routes for (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate, and what catalysts yield optimal purity?

The compound is typically synthesized via esterification or substitution reactions. A validated method involves using magnetic nano solid superacid catalysts (e.g., Fe₃O₄/SO₄²⁻) in anhydrous solvents like toluene or THF, achieving yields >92% and purity >95% . Key steps include:

  • Esterification : Reacting 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyric acid with propanol under reflux (80–100°C) for 8–12 hours.
  • Catalyst optimization : Nano-catalysts enhance reaction efficiency due to high surface area and recyclability.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol .

Q. What safety protocols are critical when handling (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate?

  • Engineering controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate use of emergency showers/eye washes upon skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (flash point ~144°C) .

Q. How is the compound’s purity validated during synthesis?

  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer, 65:35) at pH 4.6, achieving resolution >1.5 for impurities .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2 ppm for methyl groups, δ 4.1 ppm for ester protons) and FT-IR (C=O stretch at 1,740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound?

  • In vitro vs. in vivo validation : Use Caco-2 cell assays to assess GI absorption (predicted high permeability) and microsomal stability tests to identify metabolic liabilities .
  • Dose-response studies : Compare EC₅₀ values across assays; conflicting results may arise from off-target effects (e.g., CYP450 inhibition) .
  • Data normalization : Include internal controls (e.g., fenofibric acid as a reference standard) to minimize batch variability .

Q. What strategies optimize stereochemical control during synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts to enhance enantiomeric excess (ee).
  • Dynamic kinetic resolution : Employ enzymes like lipases in solvent-free systems to bias racemate formation .
  • Analytical validation : Confirm ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How are trace impurities characterized and mitigated?

Common impurities include:

ImpurityCASSource
4-(4-Chlorobenzoyl)phenoxy42017-89-0Incomplete ester hydrolysis
Chlorobenzyl byproducts42019-78-3Side reactions during coupling
  • Mitigation : Adjust reaction stoichiometry (1.2:1 acid:alcohol ratio) and use scavengers (e.g., molecular sieves) .

Q. What methodologies assess the compound’s pharmacokinetic (PK) properties?

  • BBB permeability : Parallel artificial membrane permeability assay (PAMPA) predicts low BBB penetration (logPe < −3) .
  • Plasma protein binding : Equilibrium dialysis with radiolabeled compound to measure unbound fraction .
  • Half-life (t₁/₂) : Conduct in vivo studies in rodent models; compare with in vitro hepatocyte clearance data .

Data Contradiction Analysis

Q. How to address conflicting reports on CYP450 inhibition?

  • Enzyme-specific assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates.
  • IC₅₀ variability : Differences may arise from assay conditions (e.g., microsomal vs. recombinant enzymes). Standardize using human liver microsomes and NADPH cofactors .

Q. Why do solubility studies show variability in aqueous media?

  • pH dependence : The compound’s solubility increases at alkaline pH (pKa ~4.2) due to deprotonation. Use buffered solutions (pH 7.4 PBS) for consistent measurements .
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC and XRPD to identify stable polymorphs .

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